N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl sulfonyl chloride reagent, which reacts with the benzoxazepine intermediate to form the desired product.
Final Coupling: The final step involves coupling the intermediate with an appropriate carboxamide derivative to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzoxazepine derivatives.
Substitution: Formation of substituted benzoxazepine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic processes.
Gene Expression: Modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
Benzodiazepines: Known for their sedative and anxiolytic effects, benzodiazepines share some structural similarities with benzoxazepines.
Sulfonamides: These compounds are known for their antimicrobial properties and are used in the treatment of bacterial infections.
The uniqueness of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H23ClN2O4S2 |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S2/c1-14-3-8-18-17(13-14)23(29(2,25)26)11-9-19(27-18)20(24)22-10-12-28-16-6-4-15(21)5-7-16/h3-8,13,19H,9-12H2,1-2H3,(H,22,24) |
InChI Key |
XWOKVQUGQMFYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NCCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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